Dimethyl 2,2'-((1H-indole-5,6-diyl)bis(oxy))diacetate
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Overview
Description
Preparation Methods
The synthesis of Dimethyl 2,2’-((1H-indole-5,6-diyl)bis(oxy))diacetate typically involves a one-pot reaction. This method is advantageous as it allows for the preparation of the compound in acceptable yield and high purity. The reaction conditions often include the use of electrospray ionization and Fourier transform-ion cyclotron resonance-mass spectrometry to ensure the assembly of the compound . Industrial production methods may involve scaling up this one-pot reaction to produce larger quantities of the compound while maintaining its purity and yield.
Chemical Reactions Analysis
Dimethyl 2,2’-((1H-indole-5,6-diyl)bis(oxy))diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Dimethyl 2,2’-((1H-indole-5,6-diyl)bis(oxy))diacetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of venous thrombosis, showing promise in preventing blood clots without causing bleeding side effects . In medicine, its nano-scale assembly properties make it a candidate for drug delivery systems.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-((1H-indole-5,6-diyl)bis(oxy))diacetate involves its ability to assemble at the nano-scale, which is crucial for its biological activity. This compound inhibits venous thrombosis by interacting with specific molecular targets and pathways involved in blood clot formation. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with the coagulation cascade, preventing the formation of clots .
Comparison with Similar Compounds
Dimethyl 2,2’-((1H-indole-5,6-diyl)bis(oxy))diacetate can be compared with other indole derivatives, such as 2,3-dimethylindole and 1H-indole-3-carbaldehyde. These compounds share the indole nucleus but differ in their substituents and overall structure.
Properties
Molecular Formula |
C14H15NO6 |
---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
methyl 2-[[6-(2-methoxy-2-oxoethoxy)-1H-indol-5-yl]oxy]acetate |
InChI |
InChI=1S/C14H15NO6/c1-18-13(16)7-20-11-5-9-3-4-15-10(9)6-12(11)21-8-14(17)19-2/h3-6,15H,7-8H2,1-2H3 |
InChI Key |
NRZRPAFOHVRNMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C=C2C(=C1)C=CN2)OCC(=O)OC |
Origin of Product |
United States |
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